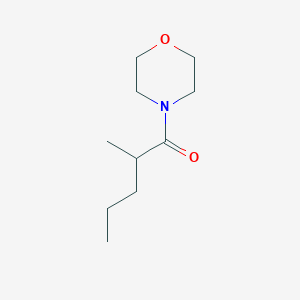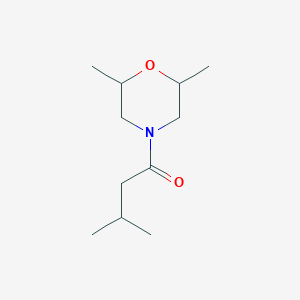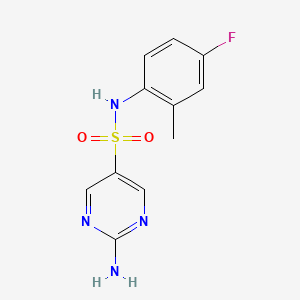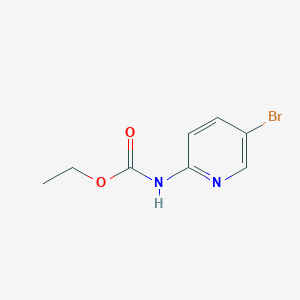![molecular formula C20H27N3O5S B7561346 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AZD-9291 and has been studied extensively for its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of the T790M mutant EGFR. The compound binds to the ATP-binding site of the mutant EGFR and prevents the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the EGFR, while having minimal effects on normal cells. Additionally, the compound has been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development.
实验室实验的优点和局限性
The advantages of using 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects on other proteins.
未来方向
There are several future directions for the research and development of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one. These include:
1. Clinical trials to evaluate the safety and efficacy of the compound in patients with NSCLC.
2. Development of combination therapies that incorporate 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one with other anti-cancer agents.
3. Investigation of the potential for the compound to inhibit other mutant forms of EGFR or other oncogenic proteins.
4. Exploration of the potential for the compound to be used in the treatment of other types of cancer.
5. Development of more efficient and scalable methods for the synthesis of the compound.
6. Investigation of the potential for the compound to be used in combination with immunotherapies to enhance anti-tumor immune responses.
In conclusion, 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a promising compound for the treatment of NSCLC and other types of cancer. Its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves several steps. The first step involves the preparation of 3-aminopiperidine, which is then reacted with azepan-1-carbonyl chloride to produce 3-(azepan-1-ylcarbonyl)piperidine. The next step involves the reaction of 3-(azepan-1-ylcarbonyl)piperidine with 4-fluorobenzenesulfonyl chloride to produce 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one.
科学研究应用
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the epidermal growth factor receptor (EGFR). This mutation is commonly found in patients with non-small cell lung cancer (NSCLC) and is associated with resistance to EGFR inhibitors.
属性
IUPAC Name |
6-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-14-28-18-8-7-16(12-17(18)21-19)29(26,27)23-11-5-6-15(13-23)20(25)22-9-3-1-2-4-10-22/h7-8,12,15H,1-6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXGGOLQBJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(Azepane-1-carbonyl)piperidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)



![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)
